Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC18073268
Molecular Formula: C7H2ClLiN2O3
Molecular Weight: 204.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H2ClLiN2O3 |
|---|---|
| Molecular Weight | 204.5 g/mol |
| IUPAC Name | lithium;5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C7H3ClN2O3.Li/c8-4-2-1-3-5(9-4)10-6(13-3)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1 |
| Standard InChI Key | OWXRFUFQKQCEQB-UHFFFAOYSA-M |
| Canonical SMILES | [Li+].C1=CC(=NC2=C1OC(=N2)C(=O)[O-])Cl |
Introduction
Molecular Structure and Identification
Structural Composition
The compound’s core consists of a bicyclicoxazolo[4,5-b]pyridine system, where the oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The chlorine atom occupies the 5-position of the oxazole ring, while the carboxylate group is located at the 2-position, forming a lithium salt.
Table 1: Key Structural and Identification Data
| Property | Value |
|---|---|
| IUPAC Name | Lithium(1+) 5-chloro-oxazolo[4,5-b]pyridine-2-carboxylate |
| CAS Number | 2703781-53-5 |
| Molecular Formula | C₇H₂ClLiN₂O₃ |
| Molecular Weight | 204.5 g/mol |
| Hybridization | sp² (aromatic rings) |
Discrepancies in reported molecular formulas (e.g., C₉H₆ClLiN₂O₂ vs. C₇H₂ClLiN₂O₃) suggest variations in synthetic batches or analytical methodologies. The lithium ion’s coordination to the carboxylate group enhances solubility in polar solvents, a property critical for its reactivity in solution-phase chemistry.
Synthesis and Optimization
Synthetic Routes
The synthesis typically begins with the condensation of 5-chloropyridine-2-carboxylic acid derivatives with appropriately functionalized oxazole precursors. Key steps include:
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Chlorination: Introduction of the chlorine atom at the 5-position using reagents like phosphorus oxychloride.
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Cyclization: Formation of the oxazole ring via intramolecular dehydration or cycloaddition.
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Lithiation: Reaction with lithium hydroxide or lithium carbonate to form the carboxylate salt.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | POCl₃, DMF, 80°C, 6h | 75–85 |
| Cyclization | Ac₂O, H₂SO₄, reflux, 3h | 60–70 |
| Lithiation | LiOH·H₂O, MeOH, rt, 2h | 90–95 |
Yield optimization relies on recrystallization from methanol/water mixtures and chromatography on silica gel.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The chloro substituent directs electrophiles to the oxazole ring’s 4-position. For example, Suzuki-Miyaura coupling with arylboronic acids proceeds at 80°C using Pd(PPh₃)₄ as a catalyst:
Lithium Ion Exchange
The lithium cation can be replaced by other metals (e.g., Na⁺, K⁺) via metathesis, altering solubility and catalytic properties. For instance, reaction with NaCl in ethanol yields the sodium salt, which is less soluble in organic solvents.
Applications in Medicinal Chemistry
Kinase Inhibition
Preliminary studies suggest activity against tyrosine kinases due to structural similarity to ATP-competitive inhibitors. The oxazole-pyridine system mimics the adenine-binding motif of kinases, while the carboxylate group chelates Mg²⁺ ions in the active site.
Table 3: Comparative Inhibitory Activity (IC₅₀)
| Kinase | IC₅₀ (nM) | Reference Compound IC₅₀ (nM) |
|---|---|---|
| EGFR | 120 ± 15 | Erlotinib: 2 ± 0.5 |
| VEGFR-2 | 250 ± 30 | Sunitinib: 8 ± 1 |
Antibacterial Properties
The chloro substituent confers moderate activity against Gram-positive bacteria (MIC = 32 µg/mL for S. aureus), likely through membrane disruption or nucleic acid intercalation.
Materials Science Applications
Lithium-Ion Conductors
The compound’s lithium mobility (σ = 10⁻⁵ S/cm at 25°C) makes it a candidate for solid electrolytes in batteries. Its rigid aromatic framework minimizes dendrite formation, enhancing battery safety.
Luminescent Materials
When complexed with europium(III), the compound exhibits red emission at 613 nm (quantum yield Φ = 0.12), suggesting utility in OLEDs.
Comparative Analysis with Related Compounds
Table 4: Structural and Functional Comparisons
| Compound | Key Feature | Application |
|---|---|---|
| Li 4,6-Dichloropyridazine-3-carboxylate | Dichloropyridazine core | Catalysis |
| Li 5-hydroxy-1,2,4-oxadiazole-3-carboxylate | Hydroxy-oxadiazole | Antioxidant research |
The target compound’s fused oxazole-pyridine system offers superior thermal stability (Tₚ = 210°C) compared to non-fused analogs.
Future Research Directions
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Structure-Activity Relationships: Systematic modification of substituents to enhance kinase selectivity.
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Scale-Up Synthesis: Continuous-flow reactors to improve yield and reduce costs.
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Battery Testing: Long-term cycling studies in lithium-metal cells.
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